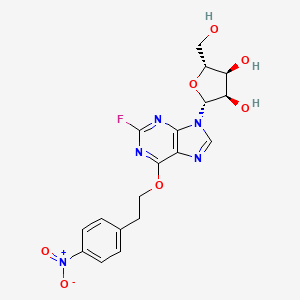
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antiviral properties and its ability to inhibit RNA synthesis.
Medicine: Research focuses on its potential as a therapeutic agent against viral infections like HSV and HIV.
Industry: It is used in the development of antiviral drugs and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves its conversion to an active form by ribonucleoside kinases . This active form inhibits the synthesis of RNA, thereby preventing the replication of viruses such as HSV and HIV . The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis .
Comparison with Similar Compounds
2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine is unique due to its specific structure and antiviral properties. Similar compounds include:
- 2-Fluoro-9-(beta-D-ribofuranosyl)-6-(2-(4-nitrophenyl)ethoxy)-9H-purine
- 2-Fluoro-O6-(p-nitrophenylethyl)-9-b-D-ribofuranosyl)purine
Properties
Molecular Formula |
C18H18FN5O7 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2/t11-,13-,14-,17-/m1/s1 |
InChI Key |
XUQAGOPCIUTOKD-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















